molecular formula C13H7ClN4O2 B2436954 4-[2-(4-Chloro-3-nitrophenyl)ethenyl]pyrimidine-2-carbonitrile CAS No. 1936412-56-4

4-[2-(4-Chloro-3-nitrophenyl)ethenyl]pyrimidine-2-carbonitrile

Cat. No.: B2436954
CAS No.: 1936412-56-4
M. Wt: 286.68
InChI Key: DZYDGAXQYYKUBE-UHFFFAOYSA-N
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Description

4-[2-(4-Chloro-3-nitrophenyl)ethenyl]pyrimidine-2-carbonitrile is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a cyano group and a styryl moiety containing a chloro and nitro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Chloro-3-nitrophenyl)ethenyl]pyrimidine-2-carbonitrile typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Chloro-3-nitrophenyl)ethenyl]pyrimidine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can produce various substituted pyrimidine derivatives.

Scientific Research Applications

4-[2-(4-Chloro-3-nitrophenyl)ethenyl]pyrimidine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-[2-(4-Chloro-3-nitrophenyl)ethenyl]pyrimidine-2-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with various substituents, such as:

  • 4-[(E)-2-(4-Nitrophenyl)ethenyl]pyrimidine-2-carbonitrile
  • 4-[(E)-2-(4-Chlorophenyl)ethenyl]pyrimidine-2-carbonitrile

Uniqueness

What sets 4-[2-(4-Chloro-3-nitrophenyl)ethenyl]pyrimidine-2-carbonitrile apart is its specific combination of substituents, which can confer unique chemical and biological properties. The presence of both chloro and nitro groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[(E)-2-(4-chloro-3-nitrophenyl)ethenyl]pyrimidine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN4O2/c14-11-4-2-9(7-12(11)18(19)20)1-3-10-5-6-16-13(8-15)17-10/h1-7H/b3-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYDGAXQYYKUBE-HNQUOIGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC2=NC(=NC=C2)C#N)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C2=NC(=NC=C2)C#N)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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